molecular formula C10H6Cl2N2 B1601584 3-Chloro-6-(2-chlorophenyl)pyridazine CAS No. 66549-15-3

3-Chloro-6-(2-chlorophenyl)pyridazine

Cat. No.: B1601584
CAS No.: 66549-15-3
M. Wt: 225.07 g/mol
InChI Key: UTCVANDFQGNDKQ-UHFFFAOYSA-N
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Description

3-Chloro-6-(2-chlorophenyl)pyridazine is a heterocyclic compound that belongs to the pyridazine family Pyridazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of two chlorine atoms, one attached to the pyridazine ring and the other to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-(2-chlorophenyl)pyridazine typically involves the reaction of 2-chlorobenzonitrile with hydrazine hydrate to form 2-chlorobenzohydrazide. This intermediate is then cyclized with phosphorus oxychloride to yield this compound. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-(2-chlorophenyl)pyridazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran.

Major Products Formed

    Substituted Pyridazines: Formed by replacing chlorine atoms with other functional groups.

    Oxidized Derivatives: Formed by introducing oxygen-containing groups.

    Reduced Derivatives: Formed by adding hydrogen atoms to the molecule.

Scientific Research Applications

3-Chloro-6-(2-chlorophenyl)pyridazine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.

    Material Science: The compound is explored for its use in the synthesis of advanced materials with specific electronic and optical properties.

    Biological Research: It is used in studies related to its biological activity and potential therapeutic effects.

    Industrial Applications: The compound is used as an intermediate in the synthesis of other chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-6-(2-chlorophenyl)pyridazine involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with receptors, altering their signaling pathways and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-6-phenylpyridazine: Similar structure but lacks the additional chlorine atom on the phenyl ring.

    3-Chloro-6-(trifluoromethyl)pyridazine: Contains a trifluoromethyl group instead of a chlorophenyl group.

    3-Methyl-6-(thiophen-2-yl)pyridazine: Contains a thiophene ring instead of a chlorophenyl ring.

Uniqueness

3-Chloro-6-(2-chlorophenyl)pyridazine is unique due to the presence of two chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The specific arrangement of these atoms allows for unique interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

3-chloro-6-(2-chlorophenyl)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2/c11-8-4-2-1-3-7(8)9-5-6-10(12)14-13-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTCVANDFQGNDKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40498760
Record name 3-Chloro-6-(2-chlorophenyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40498760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66549-15-3
Record name 3-Chloro-6-(2-chlorophenyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40498760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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